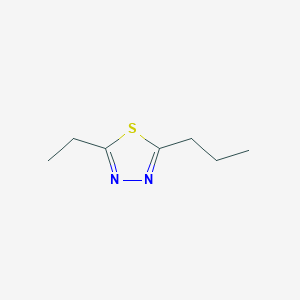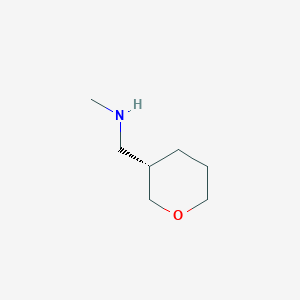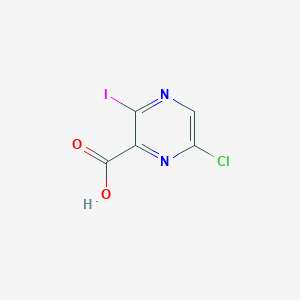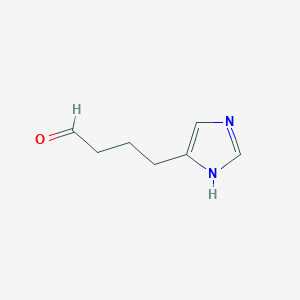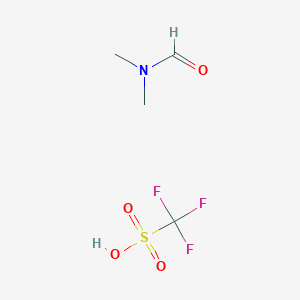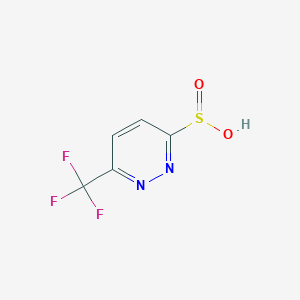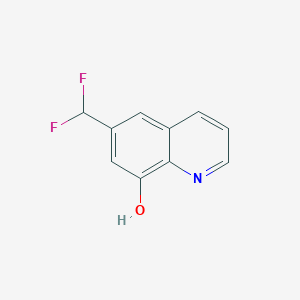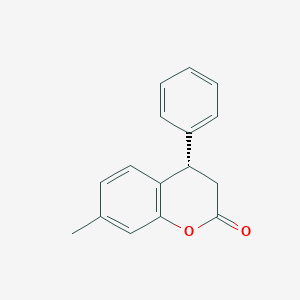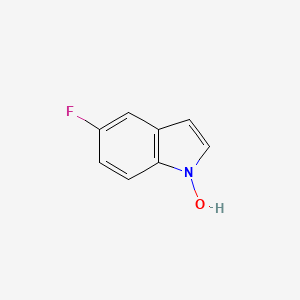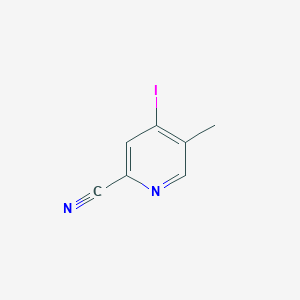
4-Iodo-5-methylpicolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-5-methylpicolinonitrile is an organic compound that belongs to the class of picolinonitriles It is characterized by the presence of an iodine atom at the fourth position and a methyl group at the fifth position on the pyridine ring, along with a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methylpicolinonitrile typically involves the iodination of 5-methylpicolinonitrile. One common method includes the use of iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the desired position.
Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The raw materials, including 5-methylpicolinonitrile and iodine, are fed into the reactor, and the reaction is monitored to ensure optimal conversion rates. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodo-5-methylpicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides or thiocyanates.
Coupling Products: Biaryl compounds formed through the coupling of the picolinonitrile with aryl boronic acids.
Reduction Products: Primary amines derived from the reduction of the nitrile group.
Aplicaciones Científicas De Investigación
4-Iodo-5-methylpicolinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 4-Iodo-5-methylpicolinonitrile largely depends on its chemical reactivity. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and nitrile group play crucial roles in its binding affinity and reactivity with biological targets. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
4-Iodo-5-methylpyridine: Similar structure but lacks the nitrile group.
5-Methylpicolinonitrile: Lacks the iodine atom.
4-Iodo-2-methylpicolinonitrile: Iodine and methyl groups are positioned differently.
Uniqueness: 4-Iodo-5-methylpicolinonitrile is unique due to the specific positioning of the iodine and methyl groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted synthesis and research applications.
Propiedades
Fórmula molecular |
C7H5IN2 |
|---|---|
Peso molecular |
244.03 g/mol |
Nombre IUPAC |
4-iodo-5-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5IN2/c1-5-4-10-6(3-9)2-7(5)8/h2,4H,1H3 |
Clave InChI |
BHNLZROFPHCWFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(N=C1)C#N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13117920.png)

